DMPQDihydrochloride
Description
Historical Context of Quinoline (B57606) Derivatives in Biological and Medicinal Chemistry Research
The journey of quinoline derivatives in research and medicine is a rich one, dating back to the 19th century with the isolation of quinine (B1679958) from the bark of the Cinchona tree. Quinine's potent antimalarial properties marked the beginning of an era of intense investigation into quinoline-based compounds for therapeutic applications. researchgate.net This led to the development of a plethora of synthetic antimalarial drugs, such as chloroquine (B1663885) and primaquine, which have been pivotal in global health. rsc.org Beyond their use in infectious diseases, the discovery of the anticancer activity of camptothecin, a quinoline alkaloid, in the 1960s opened up new avenues for cancer chemotherapy. These early discoveries solidified the importance of the quinoline scaffold as a "privileged structure" in medicinal chemistry, a core molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.
Contemporary Relevance of Substituted Quinoline Systems in Targeted Therapeutic Investigations
In the modern era of drug discovery, which is heavily focused on targeted therapies, substituted quinoline systems continue to be of significant interest. arabjchem.org Their ability to be chemically modified at various positions allows for the fine-tuning of their biological activity, enabling the development of highly selective inhibitors for specific molecular targets. nih.gov A prime example of this is in the field of oncology, where numerous quinoline derivatives have been investigated as inhibitors of protein kinases, enzymes that play a crucial role in cell signaling pathways that are often dysregulated in cancer. arabjchem.orgrsc.org The development of these targeted agents aims to provide more effective and less toxic alternatives to traditional chemotherapy. brookings.edu Furthermore, the versatility of the quinoline scaffold has led to its exploration in a wide range of therapeutic areas beyond cancer, including as anti-inflammatory, and antiviral agents. researchgate.netnih.gov
Overview of DMPQ Dihydrochloride (B599025) within the Class of Kinase Inhibitors
DMPQ Dihydrochloride, chemically known as 5,7-Dimethoxy-3-(4-pyridinyl)quinoline (B142713) dihydrochloride, is a synthetic compound that has emerged from the extensive research into quinoline-based kinase inhibitors. tocris.com It functions as a potent and selective inhibitor of the β-type platelet-derived growth factor receptor (PDGFRβ) tyrosine kinase. tocris.com Kinase inhibitors are a class of targeted therapy that block the action of kinases, enzymes that transfer a phosphate (B84403) group from ATP to a protein in a process called phosphorylation. nih.gov This phosphorylation can activate or deactivate the protein, and in the context of cancer, aberrant kinase activity can drive cell proliferation and survival. nih.gov By blocking this process, kinase inhibitors can halt the growth and spread of cancer cells. nih.gov DMPQ Dihydrochloride specifically targets the PDGFRβ, a receptor tyrosine kinase involved in processes such as cell growth, migration, and angiogenesis (the formation of new blood vessels). nih.govnih.gov
Foundational Research Contributions and Unanswered Questions Pertaining to DMPQ Dihydrochloride
The foundational research on DMPQ Dihydrochloride was published in 1994 by Dolle and colleagues in the Journal of Medicinal Chemistry. nih.gov This seminal work described the synthesis of 5,7-Dimethoxy-3-(4-pyridinyl)quinoline and identified it as a potent and highly selective inhibitor of the human vascular β-type platelet-derived growth factor receptor tyrosine kinase. nih.gov The study highlighted the compound's impressive selectivity, showing over 100-fold greater inhibition of PDGFRβ compared to other kinases like EGFR, erbB2, p56, protein kinase A, and protein kinase C. tocris.com
Despite this foundational knowledge, several unanswered questions regarding DMPQ Dihydrochloride remain, representing avenues for future research:
Elucidating the Full Kinome Profile: While early studies demonstrated high selectivity, a comprehensive screening of DMPQ against a broad panel of human kinases at various ATP concentrations would provide a more complete understanding of its off-target effects and potential for polypharmacology.
Mechanisms of Cellular Uptake and Efflux: The specific transporters and mechanisms governing the entry and exit of DMPQ Dihydrochloride in different cell types are not fully characterized. Understanding these processes is crucial for optimizing its therapeutic potential.
Long-term Cellular Responses: The long-term consequences of sustained PDGFRβ inhibition by DMPQ on cellular signaling networks, including potential feedback loops and compensatory mechanisms, require further investigation.
Therapeutic Potential in Non-Malignant Diseases: Given the role of PDGFRβ signaling in fibrosis and other non-cancerous proliferative diseases, the therapeutic utility of DMPQ Dihydrochloride in these conditions is an area ripe for exploration. nih.gov
Development of Resistance: As with many targeted therapies, the potential for cancer cells to develop resistance to DMPQ Dihydrochloride is a critical concern that warrants investigation into the underlying molecular mechanisms. brookings.edu
Detailed Research Findings
Subsequent research has further solidified the understanding of DMPQ Dihydrochloride as a valuable tool in chemical biology. Its primary mechanism of action is the inhibition of the autophosphorylation of the PDGFRβ, thereby blocking downstream signaling pathways that contribute to cell proliferation and migration.
Below are data tables summarizing key information about DMPQ Dihydrochloride and its inhibitory activity.
Table 1: Chemical and Physical Properties of DMPQ Dihydrochloride
| Property | Value | Source |
| Chemical Name | 5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride | tocris.com |
| Molecular Formula | C₁₆H₁₄N₂O₂ · 2HCl | |
| Molecular Weight | 339.22 g/mol | |
| CAS Number | 1123491-15-5 | |
| Appearance | White to beige powder | |
| Solubility | Soluble in water | |
| Purity | ≥98% (HPLC) |
Table 2: In Vitro Inhibitory Activity of DMPQ
| Target Kinase | IC₅₀ (nM) | Selectivity vs. PDGFRβ | Source |
| PDGFRβ | 80 | - | tocris.com |
| EGFR | > 10,000 | > 125-fold | tocris.com |
| erbB2 | > 10,000 | > 125-fold | tocris.com |
| p56 | > 10,000 | > 125-fold | tocris.com |
| Protein Kinase A | > 10,000 | > 125-fold | tocris.com |
| Protein Kinase C | > 10,000 | > 125-fold | tocris.com |
Structure
2D Structure
Properties
IUPAC Name |
2,4-dimethoxy-6-pyridin-4-ylquinoline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2.2ClH/c1-19-15-10-16(20-2)18-14-4-3-12(9-13(14)15)11-5-7-17-8-6-11;;/h3-10H,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAKNYQZZPCKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(C=C2)C3=CC=NC=C3)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Dmpq Dihydrochloride
Advanced Synthetic Strategies for the Quinoline (B57606) Core of DMPQ Dihydrochloride (B599025)
The construction of the polysubstituted quinoline ring system inherent to DMPQ Dihydrochloride requires precise control over chemical reactions to ensure the correct placement of substituents. Classical methods for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer reactions. nih.govijpsjournal.com However, contemporary research focuses on developing more sophisticated strategies that offer higher selectivity, efficiency, and sustainability. acs.orgnih.gov
Achieving high regioselectivity is crucial when synthesizing substituted quinolines like the parent compound of DMPQ. The Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a foundational method. ijpsjournal.com The regioselectivity of this reaction can be highly dependent on the starting materials and reaction conditions. researchgate.net For instance, the condensation of 2'-aminoacetophenone (B46740) with specific ketones can yield different linear versus angular fused quinoline products depending on the catalyst and conditions used. researchgate.net
Modern approaches have refined these classic methods to achieve greater control. Metal-free, Brønsted acid-promoted annulation of α-diazo sulfonium (B1226848) salts with α-vinylanilines has been developed for the regioselective synthesis of mono-, di-, and trisubstituted quinolines. acs.org This method allows access to synthetically valuable polysubstituted quinolines that are otherwise difficult to obtain. acs.org Similarly, rhodium-catalyzed cyclization between aniline (B41778) derivatives and alkynyl esters provides a regioselective route to quinoline carboxylates, demonstrating how catalyst choice can dictate the positional outcome of the final product. mdpi.com Reactions involving meta-substituted precursors have been shown to be highly regioselective, affording specific substituted products in high yields. rsc.org
Catalysis is at the forefront of modern quinoline synthesis, offering milder reaction conditions, improved yields, and access to a wider range of functionalized products. nih.govnih.gov Transition-metal catalysts are particularly prominent. acs.orgnih.gov Various catalytic systems have been developed that could be adapted for the synthesis of precursors to DMPQ. These include:
Cobalt-catalyzed reactions: Readily available cobalt compounds can catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones, providing an environmentally benign approach to N-heterocycles. organic-chemistry.org
Nickel-catalyzed processes: Nickel catalysts enable the synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols and ketones or secondary alcohols through a sequential dehydrogenation and condensation process. organic-chemistry.org
Copper-catalyzed cyclizations: Copper complexes have been used for the oxidative cyclization of various starting materials to form the quinoline core. researchgate.net An efficient copper-catalyzed intermolecular cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines. organic-chemistry.org
Palladium-catalyzed annulation: The annulation of o-iodo-anilines with propargyl alcohols, catalyzed by palladium, yields 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org
Gold-catalyzed synthesis: Gold catalysts have been used for the [4+2] annulation reaction between terminal arylynes and nitrones to produce quinoline derivatives. mdpi.com
Nanocatalysts: The use of nanocatalysts, such as those based on iron oxide, offers advantages like high efficiency, reusability, and often milder reaction conditions, aligning with the principles of green chemistry. acs.orgnih.gov
These catalytic methods often display broad substrate scope and functional group tolerance, making them powerful tools for constructing complex quinoline scaffolds. researchgate.netorganic-chemistry.org
Table 1: Selected Catalytic Approaches for Quinoline Synthesis
The paradigm of "green chemistry" seeks to achieve sustainability at a molecular level by minimizing waste, energy consumption, and the use of hazardous substances. bohrium.com In quinoline synthesis, this has led to the exploration of alternative energy sources and reaction media. Microwave-assisted synthesis, for example, can significantly reduce reaction times. rsc.org The use of environmentally benign solid acid catalysts like montmorillonite (B579905) K-10 under microwave irradiation facilitates multicomponent reactions with high atom economy. rsc.org
The choice of solvent is another key aspect of green chemistry. The use of greener solvents like water and ethanol (B145695) is increasingly favored. bohrium.com Furthermore, catalyst-free techniques or the use of recyclable heterogeneous catalysts such as sulfamic acid or nano ZnO are being developed to avoid harsh acids or bases and simplify product purification. rsc.org Photocatalysis using visible light represents another environmentally friendly approach, employing catalysts like nontoxic titanium dioxide or organic dyes with oxygen as a green oxidant to mediate the synthesis of N-containing heterocyles. organic-chemistry.org
Derivatization and Analog Synthesis of DMPQ Dihydrochloride
Once the core quinoline structure is synthesized, it can be further modified to explore its chemical space or to create tools for biological research. Derivatization is key to understanding how molecular structure relates to function and to preparing labeled versions for mechanistic studies.
Structure-Activity Relationship (SAR) studies involve the systematic synthesis and evaluation of analogs to determine which parts of a molecule are essential for its activity. nih.govmdpi.com For a molecule like DMPQ, SAR studies would involve modifying its three main components: the dimethoxy-substituted benzene (B151609) ring, the central quinoline ring, and the appended pyridine (B92270) ring.
Key modifications could include:
Altering substituents on the quinoline core: The methoxy (B1213986) groups at positions 5 and 7 are electron-donating groups. An SAR study might involve replacing them with other electron-donating groups (e.g., -CH₃, -OH) or with electron-withdrawing groups (e.g., -Cl, -F, -NO₂) to probe the influence of electronic properties on activity. bohrium.com The position of these substituents could also be varied.
Modifying the pyridine ring: The nitrogen atom in the pyridine ring is a key feature. Its position could be changed (e.g., to a 2-pyridinyl or 3-pyridinyl analog) to assess the importance of its location for target binding.
Introducing substituents at other positions: Positions on the quinoline or pyridine rings that are unsubstituted in DMPQ could be functionalized with various groups (alkyl, aryl, etc.) to explore steric and electronic effects. nih.gov
The insights gained from such studies are crucial for optimizing the properties of a lead compound. nih.govmdpi.com For example, in other heterocyclic systems, it has been shown that even slight variations in a substituent can lead to significant changes in biological activity. nih.gov
Isotopically labeled compounds are indispensable tools in drug discovery, used as metabolic tracers in absorption, distribution, metabolism, and excretion (ADME) studies and as radioligands in binding assays. researchgate.netresearchgate.net The synthesis of a labeled version of DMPQ Dihydrochloride would require incorporating an isotope such as Carbon-14 (¹⁴C), Tritium (B154650) (³H), or Deuterium (²H) into its structure.
Common strategies for isotopic labeling that could be applied to the synthesis of labeled DMPQ include:
Synthesis from a labeled precursor: A common approach is to use a commercially available starting material that already contains the isotopic label. For DMPQ, this could involve using a labeled aniline or a labeled pyridine derivative in one of the quinoline synthesis routes described earlier.
Late-stage isotopic incorporation: Modern methods focus on introducing the label at a late stage of the synthesis to maximize efficiency. researchgate.net Transition metal-catalyzed hydrogen isotope exchange (HIE) allows for the direct replacement of a C-H bond with a C-D or C-T bond. researchgate.net For DMPQ, this could potentially be used to label specific positions on the aromatic rings.
Reduction of an unsaturated precursor: A double bond or other reducible functional group can be introduced into the molecule and then reduced using an isotopic reagent, such as tritium gas (T₂) or sodium borodeuteride, to install the label. researchgate.net
The choice of isotope and its position within the molecule is critical and depends on the intended application, ensuring that the label is not lost during metabolic processes under investigation. researchgate.net
Exploration of Prodrug Strategies and Advanced Delivery Forms
To overcome potential limitations in bioavailability and to enhance targeted delivery, researchers have explored various prodrug strategies and advanced delivery formulations for quinoline-based compounds like DMPQ.
Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active compound. rsc.orgnih.gov This approach can improve a drug's pharmacokinetic properties. nih.gov For quinoline derivatives, which can suffer from poor solubility or rapid metabolism, prodrug strategies often focus on masking polar functional groups to enhance membrane permeability. mdpi.com Common strategies involve the formation of esters, carbamates, or phosphates that are enzymatically cleaved in vivo to release the active drug. nih.govnih.gov For instance, the introduction of an (acyloxy)alkoxy linker to a parent compound has been shown to significantly improve oral bioavailability in rat pharmacokinetic studies. nih.gov
Advanced drug delivery systems, particularly those based on nanotechnology, offer another avenue to improve the therapeutic efficacy of kinase inhibitors like DMPQ. nuvisan.com Liposomal formulations, which are spherical vesicles composed of a lipid bilayer, are a well-established method for drug delivery. nih.govyoutube.com They can encapsulate both hydrophilic and hydrophobic drugs, protect them from degradation, and modify their pharmacokinetic profiles. nih.govnih.gov For tyrosine kinase inhibitors, lipid-based nanosystems such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can reduce side effects and improve drug efficacy at the target site. nih.gov The encapsulation of drugs within these nanoparticles can be achieved through various methods, including thin-film hydration followed by sonication or extrusion. nih.govyoutube.com The physical properties of these formulations, such as particle size and zeta potential, are crucial for their in vivo performance and are carefully characterized. nih.gov
Chemical Reactivity and Stability Under Research Conditions
Understanding the chemical reactivity and stability of DMPQ Dihydrochloride is crucial for its development and handling as a research chemical. This includes knowledge of its degradation pathways and the mechanisms of its salt formation.
Investigation of Degradation Pathways and Metabolite Formation (Excluding human metabolism)
The degradation of pharmaceutical compounds can occur through various pathways, including hydrolysis, oxidation, and photodegradation. nih.gov For quinoline-based compounds, photodegradation can be a significant pathway, especially for those with aromatic chromophore systems. nih.gov The opium alkaloid papaverine, which shares an isoquinoline (B145761) core, is susceptible to oxidation at its methylene (B1212753) bridge, a reaction facilitated by light. nih.gov
In vitro metabolism studies using liver microsomes from various non-human species (e.g., rat, mouse, dog) are standard practice in drug discovery to predict in vivo metabolic pathways. nuvisan.comnih.govresearchgate.netnih.gov These studies typically involve incubating the compound with liver microsomes in the presence of cofactors like NADPH to simulate phase I metabolic reactions. nih.govnih.gov The resulting metabolites are then identified and quantified using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov For some quinoline-containing kinase inhibitors, metabolism by aldehyde oxidase (AO) has been observed, leading to mono-oxygenation on the quinoline ring. The susceptibility to AO-mediated metabolism can be influenced by the nature of substituents on the quinoline core. wustl.edu
Mechanisms of Protonation and Salt Formation
DMPQ is a basic compound due to the presence of two nitrogen atoms, one in the quinoline ring and one in the pyridine ring. These nitrogen atoms can be protonated by acids to form salts. The formation of the dihydrochloride salt involves the reaction of the free base form of DMPQ with two equivalents of hydrochloric acid.
The basicity of the nitrogen atoms, and thus their propensity for protonation, is influenced by the electronic effects of the substituents on the aromatic rings. The formation of a salt, such as a hydrochloride, is a common strategy to improve the aqueous solubility and stability of basic drug molecules. The process of salt formation typically involves combining the free base with the corresponding acid in a suitable solvent, leading to the crystallization of the salt. nih.govorientjchem.org The resulting salt's physicochemical properties, such as crystallinity and hygroscopicity, are important considerations for its use in research and potential pharmaceutical development.
Advanced Spectroscopic and Computational Analysis of Dmpq Dihydrochloride
Elucidation of Molecular Structure and Conformation through Advanced Spectroscopic Techniques
The precise architecture of DMPQ Dihydrochloride (B599025) has been pieced together using a suite of advanced spectroscopic techniques, each providing a unique piece of the structural puzzle.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural elucidation of organic molecules like DMPQ Dihydrochloride. While specific spectral data for DMPQ Dihydrochloride is not publicly available, the analysis of similar quinoline (B57606) derivatives in patents citing the original synthesis of DMPQ reveals the typical approach. google.comgoogle.com
For a complete structural assignment, both ¹H and ¹³C NMR spectroscopy would be employed. In ¹H NMR, the chemical shifts (δ) of the protons, their integration (number of protons), and their coupling patterns (splitting) would provide crucial information about the connectivity of the atoms. For DMPQ, distinct signals would be expected for the protons on the quinoline and pyridine (B92270) rings, as well as the methoxy (B1213986) groups.
Similarly, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their chemical environment (aromatic, aliphatic, attached to oxygen, etc.). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the structure.
Table 1: Predicted ¹H and ¹³C NMR Data Interpretation for DMPQ Dihydrochloride
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (from hypothetical 2D NMR) |
| Quinoline Ring Protons | 7.0 - 9.0 | 100 - 150 | COSY correlations between adjacent protons; HMBC correlations to carbons within the quinoline core. |
| Pyridine Ring Protons | 7.5 - 8.8 | 120 - 150 | Distinct coupling patterns for ortho, meta, and para protons; HMBC correlations to the quinoline ring. |
| Methoxy Protons (OCH₃) | ~4.0 | ~55-60 | Sharp singlet in ¹H NMR; HMBC correlation to the carbon atom of the quinoline ring to which it is attached. |
| Quaternary Carbons | N/A | 110 - 160 | Identified by the absence of a signal in DEPT-135 spectra. |
This table is a representation of expected data based on the analysis of similar compounds and general principles of NMR spectroscopy, as specific experimental data for DMPQ Dihydrochloride is not publicly available.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity between the quinoline and pyridine ring systems.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Purity Assessment
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns. For DMPQ Dihydrochloride, the molecular formula is C₁₆H₁₄N₂O₂·2HCl, leading to a molecular weight of 339.22 g/mol for the dihydrochloride salt and 266.30 g/mol for the free base. nih.gov
In a typical mass spectrum of DMPQ, the molecular ion peak ([M]⁺ or the protonated molecule [M+H]⁺) would be observed, confirming the molecular weight. The high-resolution mass spectrum would provide the exact mass, further confirming the elemental composition.
Analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) would reveal characteristic losses of small molecules, helping to piece together the structure. For instance, the fragmentation of the quinoline core and the loss of the methoxy groups would produce a series of daughter ions. Studying these fragmentation pathways is crucial for the structural confirmation of the molecule and for identifying any potential impurities. The purity of the compound is often assessed by techniques like HPLC coupled with mass spectrometry. researchgate.net
Table 2: Expected Key Fragment Ions in the Mass Spectrum of DMPQ
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Significance |
| 266 | [M]⁺ of the free base | Confirms the molecular weight of the core structure. |
| 251 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group. |
| 237 | [M - CHO]⁺ | Loss of a formyl radical, likely from a methoxy group and adjacent ring structure. |
| 208 | [M - 2(OCH₃)]⁺ | Loss of both methoxy groups. |
| 78 | [C₅H₄N]⁺ | Characteristic fragment of the pyridine ring. |
This table represents a hypothetical fragmentation pattern based on the known structure of DMPQ. Actual experimental data is not publicly available.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
For DMPQ Dihydrochloride, the IR and Raman spectra would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrational modes include:
C-H stretching: Aromatic C-H stretching vibrations would appear in the region of 3000-3100 cm⁻¹.
C=N and C=C stretching: Vibrations associated with the quinoline and pyridine rings would be observed in the 1400-1650 cm⁻¹ region.
C-O stretching: The stretching vibrations of the methoxy groups (Ar-O-CH₃) would produce strong bands, typically in the 1000-1300 cm⁻¹ region.
Out-of-plane C-H bending: These vibrations, appearing in the 650-900 cm⁻¹ region, are often characteristic of the substitution pattern on the aromatic rings.
The presence of the dihydrochloride salt would also influence the spectra, potentially leading to broad absorptions associated with N-H⁺ stretching and bending vibrations, indicating the protonation of the nitrogen atoms in the quinoline and pyridine rings.
Theoretical Chemistry and Computational Modeling of DMPQ Dihydrochloride
In conjunction with experimental techniques, theoretical and computational chemistry plays a vital role in providing a deeper understanding of the properties of DMPQ Dihydrochloride at the molecular level.
Quantum Chemical Calculations for Electronic Properties and Reaction Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For DMPQ Dihydrochloride, DFT calculations could be used to:
Optimize the molecular geometry: Theoretical calculations can predict the most stable three-dimensional conformation of the molecule, which can then be compared with experimental data from X-ray crystallography, if available.
Calculate electronic properties: The distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be determined. These calculations provide insights into the reactive sites of the molecule.
Predict spectroscopic data: Theoretical calculations can be used to simulate NMR chemical shifts, as well as IR and Raman vibrational frequencies. Comparing these theoretical spectra with experimental data can aid in the assignment of spectral features.
While specific computational studies on DMPQ Dihydrochloride are not found in the public domain, the application of these methods to similar quinoline systems has been shown to provide valuable insights that complement experimental findings. acs.org
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For DMPQ Dihydrochloride, an inhibitor of the platelet-derived growth factor receptor β (PDGFRβ), MD simulations can provide critical insights into its conformational flexibility and its interactions with the surrounding solvent, typically water. arabjchem.orgresearchgate.net By simulating the motion of every atom in the system, researchers can map out the molecule's conformational landscape, identifying the most stable and frequently adopted shapes (conformations) it assumes in a biological environment. mdpi.com
The process involves placing a model of DMPQ Dihydrochloride into a simulation box filled with water molecules. arabjchem.org The interactions between all atoms are governed by a force field, a set of equations that describe the potential energy of the system. The simulation then solves Newton's equations of motion for this system, tracking the trajectory of each atom over a set period, often nanoseconds to microseconds. mdpi.com
Analysis of these trajectories reveals how different parts of the molecule move and interact. For instance, the pyridinyl and quinoline rings may exhibit specific rotational patterns that influence how the molecule fits into the binding site of its target kinase. nih.gov Furthermore, MD simulations elucidate the role of the solvent. Water molecules form a dynamic hydration shell around DMPQ Dihydrochloride, and the specific hydrogen bonding patterns can significantly impact the molecule's solubility and conformational preferences. arabjchem.org Understanding these solvent effects is crucial, as the displacement of these water molecules upon binding to a receptor is a key component of the binding process. researchgate.net
Hypothetical Conformational Analysis Data for DMPQ Dihydrochloride
To illustrate the type of data obtained from an MD simulation, the following table presents hypothetical results from a 100-nanosecond simulation of DMPQ Dihydrochloride in an aqueous solution.
| Simulation Time (ns) | Root Mean Square Deviation (RMSD) (Å) | Radius of Gyration (Rg) (Å) | Solvent Accessible Surface Area (SASA) (Ų) |
| 0 | 0.00 | 4.51 | 450.2 |
| 20 | 1.23 | 4.62 | 455.8 |
| 40 | 1.55 | 4.58 | 453.1 |
| 60 | 1.48 | 4.65 | 458.3 |
| 80 | 1.62 | 4.61 | 456.7 |
| 100 | 1.59 | 4.59 | 454.5 |
This is a hypothetical data table created for illustrative purposes.
Computational Prediction of Molecular Interactions and Binding Energy
Predicting how strongly a molecule like DMPQ Dihydrochloride will bind to its biological target is a cornerstone of computational drug design. nih.gov Various computational methods are employed to estimate the binding affinity, often expressed as a binding free energy (ΔG). A more negative ΔG indicates a stronger and more stable interaction. uobaghdad.edu.iq
Molecular docking is a common starting point. This technique predicts the preferred orientation (pose) of DMPQ Dihydrochloride when bound to the active site of PDGFRβ. nih.gov Docking programs use scoring functions to provide a rapid estimation of binding affinity, which is useful for screening large numbers of potential drug candidates. nih.govnih.gov These scores are based on evaluating key physical-chemical phenomena like intermolecular interactions and desolvation effects. nih.gov
For more accurate predictions, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) are used. These more computationally intensive techniques analyze the energetic components of the binding event in greater detail, often using snapshots from MD simulations. acs.org They calculate the energy of the protein-ligand complex and the individual components (protein and ligand) in solution, allowing for a more refined estimation of the binding free energy. This analysis can reveal which specific amino acid residues in the PDGFRβ binding pocket have the most significant interactions (e.g., hydrogen bonds, van der Waals forces) with DMPQ Dihydrochloride, providing a detailed map of the molecular recognition process. acs.orgmdpi.com
Hypothetical Binding Energy and Interaction Data for DMPQ Dihydrochloride
The table below shows hypothetical binding energy data for DMPQ Dihydrochloride with its primary target, PDGFRβ, and two other related kinases to illustrate its selectivity.
| Target Kinase | Predicted Binding Energy (ΔG, kcal/mol) | Key Interacting Residues |
| PDGFRβ | -11.5 | GLU640, LYS627, CYS809 |
| c-Kit | -8.2 | GLU640, THR670, CYS809 |
| VEGFR2 | -7.9 | GLU917, CYS919, ASP1046 |
This is a hypothetical data table created for illustrative purposes.
Application of Density Functional Theory (DFT) in Understanding Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.govnih.gov Unlike force-field-based methods, DFT calculates the electron density of a molecule to determine its properties, providing a more fundamental understanding of its chemical behavior. rsc.org
For DMPQ Dihydrochloride, DFT calculations can determine a range of "reactivity descriptors." These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter: a smaller gap suggests the molecule is more polarizable and chemically reactive. nih.gov Analysis of the HOMO and LUMO distributions reveals the likely sites for electrophilic and nucleophilic attack, respectively. arabjchem.org
Hypothetical DFT-Calculated Reactivity Descriptors for DMPQ
This table provides a set of plausible DFT-calculated parameters for the DMPQ molecule.
| Parameter | Calculated Value | Significance |
| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates high kinetic stability and low chemical reactivity. nih.gov |
| Chemical Hardness (η) | 2.2 eV | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | 4.0 eV | Describes the power to attract electrons. |
| Dipole Moment | 3.5 Debye | Indicates overall molecular polarity. |
This is a hypothetical data table created for illustrative purposes.
Mechanistic Studies of Biological Activity of Dmpq Dihydrochloride
Molecular Mechanism of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) Tyrosine Kinase Inhibition
The binding of platelet-derived growth factor (PDGF) to its receptor, PDGFRβ, initiates a cascade of events crucial for cell growth, survival, and motility. patsnap.com Overactivation of this pathway is implicated in various pathologies, including cancer and fibrotic diseases. patsnap.com DMPQ Dihydrochloride (B599025) is designed to interrupt this signaling cascade by targeting the receptor's kinase activity. patsnap.com
Kinetic Analysis of Binding and Dissociation Rates to PDGFRβ
The inhibitory potential of DMPQ Dihydrochloride is quantified by its half-maximal inhibitory concentration (IC50), which is 80 nM for human vascular PDGFRβ. medchemexpress.com The process of a ligand, such as DMPQ Dihydrochloride, binding to its target involves association and dissociation. nih.gov These rates are critical for understanding the compound's therapeutic and biological behavior. nih.gov The time course of the compound binding to the target is measured to determine the association and dissociation rate constants. nih.gov For accurate kinetic analysis, it is crucial to use precise concentrations of the compound and the tracer, typically at a concentration 3-fold the dissociation constant (Kd). nih.gov
Detailed Elucidation of Receptor Dimerization Disruption by DMPQ Dihydrochloride
Upon ligand binding, PDGFRs form dimers, a critical step for their activation. nih.govnih.gov Studies have shown that PDGFRβ homodimers form more rapidly than PDGFRα homodimers in response to PDGF. nih.govbiorxiv.org This dimerization leads to autophosphorylation of the receptor, creating docking sites for downstream signaling molecules. While direct evidence detailing the specific disruption of PDGFRβ dimerization by DMPQ Dihydrochloride is not extensively available, inhibitors of this nature typically function by preventing the conformational changes necessary for dimerization and subsequent activation.
Impact on ATP-Binding Site Affinity and Conformational Changes
Many tyrosine kinase inhibitors, a class to which DMPQ Dihydrochloride belongs, act as ATP-competitive inhibitors. patsnap.comdcchemicals.com They bind to the ATP-binding site within the kinase domain of the receptor. patsnap.com This action prevents ATP from binding, thereby halting the phosphorylation process essential for signal transduction. patsnap.com The binding of the inhibitor can induce or stabilize certain conformational states of the receptor, rendering it inactive. The phosphorylation of a specific tyrosine residue (Y857 in PDGFRβ) within the activation loop is a key event that enhances the kinase's catalytic activity. By occupying the ATP-binding pocket, DMPQ Dihydrochloride effectively blocks this critical step.
Mechanisms of Selectivity Against Other Tyrosine Kinases (e.g., EGFR, erbB2, p56)
DMPQ Dihydrochloride exhibits significant selectivity for PDGFRβ, displaying over 100-fold greater inhibition compared to other tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), erbB2 (also known as HER2), and p56. rndsystems.comabcam.com This selectivity is crucial for minimizing off-target effects. The structural differences in the ATP-binding pockets among various tyrosine kinases are a key determinant of inhibitor specificity. nih.gov For instance, mutations in the exon 20 of EGFR and HER2 can alter the size of the drug-binding pocket, conferring resistance to certain inhibitors. nih.govnih.gov The specific chemical structure of DMPQ Dihydrochloride allows it to fit optimally into the ATP-binding site of PDGFRβ while having a lower affinity for the binding sites of EGFR, erbB2, and p56.
Modulation of Intracellular Signaling Pathways Downstream of PDGFRβ
The activation of PDGFRβ triggers several downstream signaling pathways, including the PI3K/AKT, Ras/MAPK, and PLCγ pathways, which are fundamental for cellular processes. patsnap.com
Investigation of Phosphorylation Events and Signaling Cascade Interruption
By inhibiting the autophosphorylation of PDGFRβ, DMPQ Dihydrochloride prevents the recruitment and activation of downstream signaling molecules that contain SH2 domains. nih.gov These proteins normally bind to the phosphorylated tyrosine residues on the activated receptor. nih.gov Research on other PDGFRβ inhibitors has demonstrated that blocking the receptor's tyrosine kinase activity leads to a significant reduction in the phosphorylation of downstream effectors like Akt and extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govnih.gov Studies on PDGFRβ signaling dynamics have shown that the activation of PDGFRβ homodimers leads to a more significant and sustained phosphorylation of ERK1/2 and AKT compared to PDGFRα homodimers. nih.govnih.gov Therefore, by inhibiting PDGFRβ, DMPQ Dihydrochloride effectively interrupts these crucial pro-proliferative and survival signals. nih.gov
Effects on Key Signaling Molecules and Effector Proteins
DMPQ Dihydrochloride, chemically known as 5,7-dimethoxy-3-(4-pyridinyl)quinoline (B142713) dihydrochloride, is a potent and selective inhibitor of the human vascular β-type platelet-derived growth factor receptor (PDGFRβ) tyrosine kinase. rndsystems.comnih.gov The primary mechanism of action of DMPQ Dihydrochloride involves the modulation of signaling pathways driven by PDGFRβ.
Platelet-derived growth factor (PDGF) signaling is crucial for cell proliferation, migration, and survival. This process is initiated by the binding of PDGF to its receptor, which leads to the receptor's dimerization and subsequent autophosphorylation of specific tyrosine residues. This phosphorylation event creates docking sites for various signaling molecules and effector proteins that contain Src homology 2 (SH2) domains.
DMPQ Dihydrochloride exerts its effect by directly inhibiting the tyrosine kinase activity of PDGFRβ. By doing so, it prevents the autophosphorylation of the receptor. This inhibition, in turn, blocks the recruitment and activation of downstream effector proteins that are essential for the propagation of the signal. The inhibitory concentration (IC50) of DMPQ Dihydrochloride against PDGFRβ has been determined to be 80 nM. rndsystems.commedchemexpress.com
Notably, DMPQ Dihydrochloride exhibits significant selectivity for PDGFRβ. Studies have shown that it has over 100-fold greater selectivity for PDGFRβ compared to other tyrosine and serine/threonine kinases, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, erbB2, p56, protein kinase A (PKA), and protein kinase C (PKC). rndsystems.comabcam.com This selectivity is a key aspect of its mechanism, as it minimizes off-target effects on other critical signaling pathways.
The table below summarizes the inhibitory activity and selectivity of DMPQ Dihydrochloride.
| Target Kinase | IC50 | Selectivity vs. Other Kinases |
| PDGFRβ | 80 nM | >100-fold |
| EGFR | >8 µM | - |
| erbB2 | >8 µM | - |
| p56 | >8 µM | - |
| Protein Kinase A | >8 µM | - |
| Protein Kinase C | >8 µM | - |
Data derived from studies on the inhibitory effects of 5,7-dimethoxy-3-(4-pyridinyl)quinoline. rndsystems.comabcam.com
Exploration of Other Putative Enzymatic Inhibition Mechanisms
Currently, there is no direct scientific literature available that specifically investigates the effects of DMPQ Dihydrochloride on the enzymes involved in bacterial cell wall synthesis. The primary focus of research on this compound has been its activity as a selective PDGFRβ inhibitor in the context of human cellular signaling.
While DMPQ Dihydrochloride belongs to the quinoline (B57606) class of compounds, and some quinoline derivatives have been shown to possess antimicrobial properties, specific studies to determine if DMPQ Dihydrochloride inhibits bacterial cell wall synthesis have not been published. researchgate.net The synthesis of the bacterial cell wall is a complex process involving multiple enzymes, such as transpeptidases and transglycosylases, which are the targets of many established antibiotics. Without specific experimental data, any potential effect of DMPQ Dihydrochloride on these enzymes remains purely speculative.
Similar to the lack of data on cell wall synthesis inhibition, there are no specific published studies on the direct inhibitory effects of DMPQ Dihydrochloride on DNA gyrase. DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for quinolone antibiotics. nih.govmdpi.com
Although the core chemical structure of DMPQ Dihydrochloride is a quinoline, its specific substitutions, particularly the 5,7-dimethoxy and 3-(4-pyridinyl) groups, differentiate it from the fluoroquinolone class of antibiotics that are known to target DNA gyrase. nih.gov General studies on quinoline derivatives have indicated that some can inhibit DNA gyrase, but this is not a universal property of all compounds in this class. nih.govresearchgate.net Therefore, without dedicated enzymatic assays and mechanistic studies, it cannot be concluded that DMPQ Dihydrochloride has any inhibitory activity against DNA gyrase.
Preclinical Pharmacological Investigations of Dmpq Dihydrochloride Mechanisms in Disease Models
Mechanistic Contribution to Angiogenesis Modulation in Experimental Models
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. mdpi.com DMPQ Dihydrochloride (B599025) modulates this process by interfering with key signaling pathways that drive vascular development.
Investigation of Antiangiogenic Pathways Induced by DMPQ Dihydrochloride
DMPQ Dihydrochloride exerts its antiangiogenic effects primarily by inhibiting signaling through the Platelet-Derived Growth Factor (PDGF) and Stromal Cell-Derived Factor-1 (SDF-1, also known as CXCL12) pathways.
The PDGF/PDGFR axis is crucial for the maturation and stabilization of newly formed blood vessels. nih.gov Specifically, PDGF-B, which binds to PDGFRβ on perivascular cells (pericytes and vascular smooth muscle cells), is essential for recruiting these cells to surround and support endothelial tubes. nih.govjst.go.jp This recruitment is a vital step for creating a stable and functional tumor vasculature. nih.gov By selectively inhibiting PDGFRβ, DMPQ Dihydrochloride disrupts this recruitment process, leading to unstable and leaky vessels that are less effective at supplying the tumor with nutrients and oxygen. Furthermore, PDGF signaling can indirectly promote angiogenesis by stimulating the expression of other pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), in tumor-associated endothelial cells. nih.gov Inhibition of PDGFRβ by DMPQ Dihydrochloride can therefore also lead to a reduction in these downstream angiogenic signals.
The SDF-1/CXCR4 axis also plays a significant role in neovascularization. nih.govahajournals.org SDF-1 acts as a potent chemoattractant, mobilizing endothelial progenitor cells (EPCs) from the bone marrow to sites of new blood vessel formation. nih.govspandidos-publications.com These EPCs can then differentiate into mature endothelial cells and integrate into the growing vascular network. ahajournals.org The SDF-1/CXCR4 pathway is critical for vascular development during embryogenesis and is re-activated in pathological angiogenesis. nih.govdovepress.com Studies have shown that SDF-1 can induce endothelial cell migration and tube formation. nih.govspandidos-publications.com DMPQ Dihydrochloride has been utilized as a tool to inhibit SDF-1α-mediated signaling in glioblastoma models, suggesting its potential to interfere with this axis. nih.gov By blocking the receptors responsive to these factors, DMPQ Dihydrochloride can inhibit the mobilization and homing of EPCs, thereby suppressing vasculogenesis, a key component of tumor neovascularization. nih.govahajournals.org
Role in Interfering with Vascular Mimicry Phenotypes in Cell-Based Models
Vascular mimicry (VM) is a process by which aggressive tumor cells form de novo, matrix-rich, patterned channels that mimic embryonic vascular networks to conduct blood, independent of endothelial cells. nih.govnih.gov This process is associated with high tumor grade and poor patient prognosis. nih.gov DMPQ Dihydrochloride's inhibitory action on PDGF and SDF-1 signaling pathways is relevant to counteracting VM.
Research has identified PDGF-B signaling as a key mechanism in VM. nih.govuantwerpen.be Vascular mimicry-positive (VM+) tumor cells have been shown to secrete PDGF-B to recruit pericytes. nih.govresearchgate.net These pericytes provide structural support to the tumor cell-lined vascular-like networks, contributing to their formation and stabilization. nih.govnih.gov Consequently, inhibiting the PDGF-B/PDGFRβ signaling axis has been shown to prevent the formation of VM networks and suppress tumor growth in experimental models. nih.gov As a potent PDGFRβ inhibitor, DMPQ Dihydrochloride would directly interfere with this pericyte recruitment, thereby destabilizing and inhibiting the formation of VM channels.
The SDF-1/CXCR4 axis has also been implicated in promoting VM. nih.gov In hepatocellular carcinoma, cancer-associated fibroblasts secrete SDF-1, which, along with TGF-β, enhances the expression of key VM-related proteins like VE-cadherin and MMP2 in tumor cells, thereby promoting the formation of vascular-like channels. nih.gov Inhibition of SDF-1 signaling has been shown to attenuate this effect. Given that DMPQ Dihydrochloride can block SDF-1α-mediated signaling, it holds potential for disrupting VM formation through this mechanism as well. nih.gov
Impact on Tumor Cell Proliferation and Progression in Oncology Models
Beyond its effects on the tumor vasculature, DMPQ Dihydrochloride can directly impact tumor cells by inhibiting signaling pathways that drive their proliferation and invasion.
Mechanisms of Antiproliferative Action in Various Cancer Cell Lines
The antiproliferative action of DMPQ Dihydrochloride is rooted in its ability to block the mitogenic signals transmitted through the PDGF and SDF-1 receptor pathways.
PDGF is a well-established potent mitogen for cells of mesenchymal origin, including fibroblasts and smooth muscle cells, but its signaling also drives the proliferation of various cancer cells. wikipedia.org The PDGF/PDGFR autocrine and paracrine signaling loops, where tumor cells both secrete PDGF and express its receptors, can create a self-sustaining cycle of proliferation. nih.gov The PDGF signaling network allows cells to bypass G1 checkpoints in the cell cycle, promoting cellular division. wikipedia.org By inhibiting PDGFRβ, DMPQ Dihydrochloride can break this cycle, leading to cell growth arrest.
The SDF-1/CXCR4 axis is also involved in promoting the proliferation and survival of cancer cells. spandidos-publications.com Activation of this pathway can initiate several downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are central to regulating cell proliferation and apoptosis. spandidos-publications.comnih.gov Studies have demonstrated that SDF-1 can stimulate the proliferation of various cell types, including progenitor cells that may contribute to tumor growth. spandidos-publications.com The use of DMPQ Dihydrochloride as an inhibitor of SDF-1α receptor signaling in glioblastoma models points to its potential to curb proliferation in cancers dependent on this axis. nih.gov
Investigation of DMPQ Dihydrochloride in Lung Tumor-Propagating Cell Models and Associated Epigenetic Regulation
The roles of the PDGF and SDF-1 signaling pathways have been documented in lung cancer. However, specific preclinical studies investigating DMPQ Dihydrochloride in lung tumor-propagating cell models are not extensively reported in the available literature. Nevertheless, the known mechanisms of the compound's targets provide a strong rationale for its potential efficacy.
The PDGF/PDGFR axis is frequently dysregulated in non-small cell lung cancer (NSCLC), where it contributes to tumor growth and progression. mdpi.com Similarly, the SDF-1/CXCR4 pathway is involved in lung cancer metastasis and the promotion of a supportive tumor microenvironment. nih.gov Therefore, inhibition of these pathways by DMPQ Dihydrochloride represents a logical therapeutic strategy for targeting lung tumor cells.
Regarding epigenetic regulation , this is a complex process involving mechanisms like DNA methylation and histone modifications that control gene expression without altering the DNA sequence. taylorandfrancis.com These processes are known to be critical in lung cancer development and progression. spandidos-publications.comtaylorandfrancis.com While direct evidence linking DMPQ Dihydrochloride to epigenetic modulation in lung cancer is currently lacking, it is an area of potential interest. Signaling pathways such as those mediated by PDGF and SDF-1 can influence the expression of epigenetic modifiers. Further research would be necessary to determine if the inhibitory action of DMPQ Dihydrochloride on these pathways leads to downstream epigenetic changes that contribute to its anti-tumor effects in lung cancer models.
Mechanistic Studies in Glioblastoma Cell Invasiveness and Proliferation through Pyk2 and FAK Signaling Pathways
Glioblastoma (GBM) is a highly aggressive brain tumor where the tumor microenvironment, particularly microglia, plays a significant role in promoting tumor progression. nih.gov Mechanistic studies have identified DMPQ Dihydrochloride as a key tool inhibitor to dissect the signaling pathways involved.
Microglia within the tumor microenvironment release a variety of cytokines and growth factors, including PDGFβ and SDF-1α. nih.govnih.gov These factors stimulate signaling in glioma cells that leads to increased invasion and proliferation. nih.gov A key study demonstrated that these extracellular signals converge on the intracellular non-receptor tyrosine kinases, Proline-rich Tyrosine Kinase 2 (Pyk2) and Focal Adhesion Kinase (FAK). nih.govnih.gov Pyk2 and FAK are critical mediators of cell migration, invasion, and proliferation in GBM. mdpi.comnih.gov
In a pivotal study using primary human glioblastoma cell lines, DMPQ Dihydrochloride was used as a specific inhibitor to block signaling from PDGFβ and SDF-1α receptors. nih.gov The research identified PDGFβ and SDF-1α as key extracellular factors that drive the Pyk2- and FAK-dependent activation of invadopodia formation and migration of glioma cells. nih.gov The inhibition of these cytokine receptors with DMPQ Dihydrochloride, in combination with siRNA knockdown of Pyk2 or FAK, confirmed the central role of this signaling cascade in glioma cell invasiveness. nih.gov Furthermore, the study identified that other factors like EGF and IL-6 regulate cell viability and mitosis through these same kinases. nih.gov
This research highlights a specific mechanism where DMPQ Dihydrochloride can disrupt the supportive signaling from the tumor microenvironment, thereby reducing the invasive and proliferative capacity of glioblastoma cells by preventing the activation of Pyk2 and FAK. nih.govnih.gov
Interactive Data Table: Role of Microglial Cytokines in Glioblastoma
Click to view data on the role of specific microglial cytokines in promoting glioblastoma cell invasion and proliferation via Pyk2/FAK signaling, and the inhibitory effect of compounds like DMPQ Dihydrochloride.
| Cytokine/Growth Factor | Receptor | Inhibitor Used in Study | Downstream Kinase | Cellular Process Affected |
| PDGFβ | PDGFRβ | DMPQ Dihydrochloride | Pyk2 / FAK | Invadopodia Formation, Migration |
| SDF-1α | CXCR4 | Burixafor / DMPQ | Pyk2 / FAK | Invadopodia Formation, Migration |
| EGF | EGFR | Gefitinib | Pyk2 / FAK | Invadopodia Formation, Migration, Viability, Mitosis |
| IL-6 | IL-6R | Tocilizumab | Pyk2 / FAK | Viability, Mitosis |
Data synthesized from a study on microglial-glioma interactions. nih.gov
Analysis of Molecular Interactions with Other Therapeutic Agents in Preclinical Settings
The therapeutic potential of a drug can often be enhanced through combination with other agents. This section explores the preclinical investigations into the molecular interactions of DMPQ Dihydrochloride with other therapeutic compounds. DMPQ Dihydrochloride is identified as a potent and selective inhibitor of the human vascular β-type platelet-derived growth factor receptor (PDGFRβ) tyrosine kinase, with an IC50 of 80 nM. Its high selectivity is demonstrated by being over 100-fold more selective for PDGFRβ than for EGFR tyrosine kinase, erbB2, p56, protein kinase A, and protein kinase C.
A comprehensive review of available scientific literature reveals a notable lack of specific studies investigating the synergistic or antagonistic interactions of DMPQ Dihydrochloride with other small molecule inhibitors. While the principle of combining targeted therapies to overcome resistance and enhance efficacy is a well-established strategy in oncology and other fields, dedicated preclinical research to elucidate the specific molecular mechanisms of DMPQ Dihydrochloride in combination with other inhibitors has not been extensively published.
In broader contexts, the combination of PDGFR inhibitors with other signaling pathway inhibitors has shown promise. For instance, the dual inhibition of PDGFR and SGK1 has been reported to exhibit strong antitumor activities in breast cancer models. nih.gov This is based on the rationale that while PDGFR inhibition can block AKT activation, SGK1 may remain active, and thus co-inhibition provides a more comprehensive blockade of tumor-promoting signals. nih.gov Similarly, studies have explored the synergistic effects of combining PDGFR inhibitors with agents targeting other pathways, such as the PI3K/mTOR pathway. For example, the combination of a multi-targeted tyrosine kinase inhibitor with activity against PDGFRβ, JI-101, with the PI3K/mTOR inhibitor BEZ235 enhanced cellular toxicity in certain cancer cell lines. researchgate.net
However, it is crucial to emphasize that these studies did not specifically involve DMPQ Dihydrochloride. Therefore, the direct translation of these findings to predict the synergistic or antagonistic profile of DMPQ Dihydrochloride would be speculative. The precise molecular interactions, whether leading to enhanced (synergism) or reduced (antagonism) therapeutic effects, are dependent on the specific combination of drugs and the cellular context.
Future preclinical research should focus on evaluating DMPQ Dihydrochloride in combination with a range of small molecule inhibitors targeting parallel or downstream signaling pathways. Such studies would be instrumental in identifying potential synergistic partners and understanding the underlying mechanisms, which could involve the modulation of feedback loops, compensation pathways, or off-target effects.
Consistent with the lack of data on its specific molecular interactions, there is a scarcity of published preclinical studies investigating the mechanisms of combination therapies involving DMPQ Dihydrochloride in either in vitro or in vivo models.
While the preclinical development of drug-radiotherapy combinations and the evaluation of combination therapies for various cancers are active areas of research, specific data for DMPQ Dihydrochloride is not available. nih.govnih.gov The general approach for such investigations involves a systematic evaluation of drug combinations across various cell lines and in animal models to determine efficacy and to understand the mechanistic basis of the observed effects.
For other PDGFR inhibitors, combination strategies have been explored. For example, in estrogen receptor-positive breast cancer cell lines, the combination of PDGFR inhibitors like sunitinib (B231) and ponatinib (B1185) with tamoxifen (B1202) was shown to inhibit cell growth more effectively than tamoxifen alone. nih.gov The proposed mechanism involves the synergistic enhancement of tamoxifen's pharmacological effect. nih.gov In the context of thyroid cancer, in silico studies have suggested that combinations of FDA-approved tyrosine kinase inhibitors targeting PDGFRA could be more efficacious than monotherapy. nih.gov
These examples highlight the potential for PDGFRβ inhibition to be a valuable component of combination therapy. However, without specific in vitro and in vivo data for DMPQ Dihydrochloride, its role in combination regimens remains theoretical. Rigorous preclinical studies are necessary to assess the efficacy and mechanisms of DMPQ Dihydrochloride when combined with standard-of-care chemotherapies or other targeted agents in relevant disease models. Such investigations would typically involve:
In vitro assays: Cell viability, proliferation, apoptosis, and cell cycle analysis in cancer cell lines treated with DMPQ Dihydrochloride alone and in combination with other drugs.
In vivo studies: Evaluation of tumor growth inhibition in xenograft or patient-derived xenograft (PDX) models using DMPQ Dihydrochloride in combination regimens.
Pharmacodynamic studies: Analysis of target modulation and downstream signaling pathways in tumor tissues from in vivo models to elucidate the mechanism of action of the combination.
The absence of such dedicated studies for DMPQ Dihydrochloride represents a significant gap in the preclinical pharmacological understanding of this compound and underscores the need for future research in this area.
Advanced Analytical Methodologies for Dmpq Dihydrochloride Research
Development and Validation of Robust Bioanalytical Methods for DMPQ Dihydrochloride (B599025) in Biological Matrices (Excluding human samples)
To understand the pharmacokinetic profile of DMPQ Dihydrochloride in preclinical studies, robust and validated bioanalytical methods are essential for its accurate measurement in various biological fluids and tissues from laboratory animals. The development of these methods focuses on sensitivity, specificity, accuracy, and precision. youtube.com
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as the preferred method for the quantitative analysis of small molecules like DMPQ Dihydrochloride in complex biological matrices. nih.gov Its high selectivity and sensitivity allow for the precise measurement of low concentrations of the analyte. semanticscholar.orgmdpi.com The development of a quantitative HPLC-MS/MS method for DMPQ Dihydrochloride would involve several key steps.
First, a sample preparation procedure is optimized to efficiently extract the compound from the biological matrix (e.g., rodent plasma or tissue homogenate) while removing interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.govnih.gov
Next, chromatographic conditions are established to achieve optimal separation of DMPQ Dihydrochloride from matrix components and any potential metabolites. This involves selecting an appropriate HPLC column, typically a C18 reversed-phase column, and optimizing the mobile phase composition, which often consists of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). semanticscholar.orgmdpi.com
The mass spectrometer is tuned for the specific detection of DMPQ Dihydrochloride. This is done by operating in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of DMPQ Dihydrochloride, [M+H]+) is selected and fragmented to produce a characteristic product ion. nih.govresearchgate.net This transition is highly specific to the analyte, minimizing the chance of interference.
Finally, the method is validated according to established guidelines to ensure its reliability. youtube.comnih.gov Validation assesses parameters such as linearity, accuracy, precision, selectivity, recovery, and stability of the analyte under various conditions. nih.govresearchgate.net
Table 1: Hypothetical Validation Parameters for an HPLC-MS/MS Assay for DMPQ Dihydrochloride in Rodent Plasma
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 8% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +7.5% |
| Matrix Effect | CV of slopes ≤ 15% | 6.8% |
| Recovery | Consistent and precise | 85% (CV < 9%) |
| Stability (Freeze-thaw, Bench-top) | % Change within ±15% | < 12% change |
While HPLC-MS/MS measures the total concentration of the compound, immunochemical and receptor-binding assays can provide information about the functionally active fraction of DMPQ Dihydrochloride. These assays are crucial for assessing the compound's ability to interact with its intended biological target.
Receptor-Binding Assays: These assays directly measure the interaction of a ligand with its receptor. labome.com For DMPQ Dihydrochloride, which is a selective inhibitor of the platelet-derived growth factor receptor beta (PDGFRβ) kinase, a competitive binding assay could be developed. rndsystems.com In this format, a known radiolabeled or fluorescently labeled ligand for PDGFRβ is incubated with the receptor source (e.g., cell membranes expressing the receptor). merckmillipore.comnih.gov The ability of unlabeled DMPQ Dihydrochloride to displace the labeled ligand is then measured. The concentration of DMPQ Dihydrochloride that inhibits 50% of the specific binding of the labeled ligand is determined as the IC₅₀ value, which is an indicator of its binding potency. rndsystems.com Such assays are fundamental in early drug discovery for screening and characterizing lead compounds. merckmillipore.comnih.gov
Table 2: Illustrative Data from a Competitive Receptor-Binding Assay
| DMPQ Dihydrochloride Conc. (nM) | % Specific Binding of Labeled Ligand |
| 0.1 | 98.5 |
| 1 | 95.2 |
| 10 | 80.1 |
| 80 | 50.0 |
| 500 | 15.3 |
| 1000 | 5.6 |
Immunochemical Assays: While less common for small molecules unless they are conjugated to a larger carrier, immunoassays could theoretically be developed. This would require generating antibodies that specifically recognize DMPQ Dihydrochloride. The assay would then function based on the competitive binding of free DMPQ Dihydrochloride from a sample and a labeled DMPQ Dihydrochloride tracer to a limited number of antibody binding sites.
Methodologies for Assessing Compound Purity and Consistency in Research Lots
Ensuring the purity and consistency of each batch of DMPQ Dihydrochloride is critical for the reliability and reproducibility of research findings. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography with ultraviolet (UV) detection is the standard method for determining the purity of chemical compounds like DMPQ Dihydrochloride. sigmaaldrich.comnih.gov The method separates the main compound from any impurities, which may include starting materials, by-products, or degradation products. amazonaws.com
The analysis is typically performed using a reversed-phase C18 column with a gradient mobile phase of water and acetonitrile containing a modifier like trifluoroacetic acid or formic acid. chromatographyonline.com The chromatogram displays a major peak for DMPQ Dihydrochloride and smaller peaks for any impurities. Purity is generally reported as a percentage based on the relative peak area of the main compound compared to the total area of all peaks in the chromatogram. nih.gov For a high-quality research lot, the purity is expected to be high, often ≥98% or ≥99%. rndsystems.comsigmaaldrich.com The method must be able to resolve known and potential impurities from the main peak. scielo.br
Table 3: Representative HPLC Purity Profile for a Research Lot of DMPQ Dihydrochloride
| Peak ID | Retention Time (min) | Area (%) | Identity |
| 1 | 4.7 | 0.15 | Unspecified Impurity |
| 2 | 8.2 | 99.75 | DMPQ Dihydrochloride |
| 3 | 9.5 | 0.10 | Unspecified Impurity |
| Total | 100.0 | ||
| Purity | 99.75% |
Spectroscopic methods provide orthogonal information to chromatography, confirming the identity and structural integrity of the compound and supporting purity assessment. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of DMPQ Dihydrochloride by showing the expected signals with appropriate chemical shifts, integration values, and splitting patterns corresponding to the different protons in the molecule. It can also be used to detect and quantify impurities that have proton signals distinct from the main compound. nih.gov Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified reference standard. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of DMPQ Dihydrochloride by providing a highly accurate mass measurement of its molecular ion. researchgate.net When coupled with HPLC (HPLC-MS), it is an invaluable tool for identifying the structures of impurities detected in the chromatographic analysis. amazonaws.com The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺. semanticscholar.org
Table 4: Expected Spectroscopic Data for DMPQ Dihydrochloride
| Technique | Parameter | Expected Value/Observation |
| Mass Spec. | Molecular Formula | C₁₆H₁₄N₂O₂·2HCl |
| Molecular Weight | 339.22 g/mol . nih.gov | |
| [M+H]⁺ (Monoisotopic) | 267.1128 Da (for free base) | |
| ¹H NMR | Structural Protons | Signals consistent with the dimethoxy-pyridinyl-quinoline structure |
| Impurity Signals | Absence of significant signals not attributable to the main compound |
Techniques for Probing DMPQ Dihydrochloride-Target Interactions at the Molecular Level
Understanding how DMPQ Dihydrochloride interacts with its target, PDGFRβ, at the molecular level is key to explaining its mechanism of action. Several biophysical and computational techniques can provide these insights.
Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technology used to measure the kinetics of biomolecular interactions. nih.govnih.gov In a typical experiment, the target protein (e.g., the kinase domain of PDGFRβ) is immobilized on a sensor chip surface. youtube.com A solution containing DMPQ Dihydrochloride is then flowed over the surface, and the binding is monitored in real-time by detecting changes in the refractive index at the surface. youtube.comyoutube.com This allows for the direct measurement of the association rate constant (kₐ) and the dissociation rate constant (kₔ). The equilibrium dissociation constant (Kₗ), a measure of binding affinity, can then be calculated from the ratio of these rates (kₔ/kₐ).
Molecular Docking: This is a computational technique used to predict the preferred binding mode of a ligand to its protein target when the three-dimensional structure of the protein is known. imrpress.com Molecular docking algorithms place the DMPQ Dihydrochloride molecule into the ATP-binding site of a PDGFRβ structural model and calculate a score representing the predicted binding affinity. nih.gov The resulting models can visualize the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a hypothesis for the compound's inhibitory activity. nih.govnih.gov
Table 5: Information Derived from Molecular Interaction Techniques
| Technique | Key Parameters Measured / Predicted | Application to DMPQ Dihydrochloride Research |
| Surface Plasmon Resonance (SPR) | Association rate (kₐ), Dissociation rate (kₔ), Affinity (Kₗ) | Quantifies the kinetics and strength of the binding between DMPQ Dihydrochloride and PDGFRβ kinase. |
| Molecular Docking | Binding pose, Binding energy/score, Key amino acid interactions (e.g., H-bonds) | Predicts the specific orientation and interactions of DMPQ Dihydrochloride within the ATP-binding pocket of PDGFRβ. |
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that offers a complete thermodynamic characterization of the binding interaction between a ligand, such as DMPQ Dihydrochloride, and its target macromolecule. nih.govvanderbilt.edu By directly measuring the heat released or absorbed during a binding event, ITC can determine multiple key parameters in a single experiment. nih.govvanderbilt.edu
Detailed Research Findings: ITC operates by titrating a solution of the ligand into a sample cell containing the target protein while monitoring the temperature changes relative to a reference cell. vanderbilt.edumit.edu The resulting data provides the binding affinity (Ka), the dissociation constant (Kd), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). nih.govnih.gov From these direct measurements, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated, offering a full thermodynamic profile of the interaction. nih.gov This information is crucial for understanding the driving forces behind the binding event, whether it is enthalpy-driven (stronger bonds forming) or entropy-driven (increased disorder). nih.gov
Modern ITC instruments are capable of measuring heat effects as small as 0.1 μcal, which allows for the determination of very tight binding constants, up to 10⁸–10⁹ M⁻¹. vanderbilt.edu The precision of ITC makes it a valuable tool in drug design for establishing structure-thermodynamics relationships. nih.gov
While direct ITC data for DMPQ Dihydrochloride is not publicly available, the application of this technique can be illustrated by the study of other small molecules. For example, in a study of the DNA mimic protein DMP19 from Neisseria meningitides, ITC was used to determine the binding affinity between the DMP19 monomer and the histone-like HU protein. The experiment yielded a dissociation constant (Kd) of 0.50 ± 0.09 μM, providing precise thermodynamic parameters for this interaction.
Illustrative Thermodynamic Parameters for a Protein-Ligand Interaction Measured by ITC
| Thermodynamic Parameter | Value |
|---|---|
| Stoichiometry (n) | 1.0 (Assumed) |
| Dissociation Constant (Kd) | 0.50 µM |
| Enthalpy Change (ΔH) | -10.5 kcal/mol |
This table represents typical data obtained from an ITC experiment and is for illustrative purposes.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
Surface Plasmon Resonance (SPR) is a label-free optical biosensor technology that provides real-time data on the kinetics of molecular interactions. nih.govyoutube.com It is an essential tool in drug discovery for characterizing the binding of small molecules like DMPQ Dihydrochloride to their protein targets. beactica.com
Detailed Research Findings: In an SPR experiment, a target protein (the ligand) is immobilized on the surface of a sensor chip. youtube.com A solution containing the compound of interest (the analyte) is then flowed over this surface. youtube.com Binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. youtube.com This signal is proportional to the mass bound to the surface. youtube.com
The output, a sensorgram, plots the binding response against time. youtube.com This allows for the determination of the association rate constant (kₐ or kₒₙ) during the sample injection and the dissociation rate constant (kₔ or kₒff) during the subsequent buffer flow. youtube.com The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rate constants (kₔ/kₐ). youtube.com This kinetic information is critical, as compounds with similar affinities (Kd) can have vastly different binding characteristics; for instance, a long residence time (slow kₒff) at the target can be a desirable attribute for a drug candidate. The technology is sensitive enough to detect the binding of small molecules, even those with a molecular weight as low as 100 Daltons. beactica.com
Recent studies on synthetic cannabinoids demonstrate the utility of SPR in assessing the affinity of small molecules for the CB1 receptor, highlighting its ability to differentiate between structurally similar analogs and its promise in drug research. nih.gov
Illustrative Kinetic and Affinity Data from an SPR Experiment
| Parameter | Description | Illustrative Value |
|---|---|---|
| kₐ (M⁻¹s⁻¹) | Association Rate Constant | 1.5 x 10⁵ |
| kₔ (s⁻¹) | Dissociation Rate Constant | 3.0 x 10⁻⁴ |
This table presents a hypothetical data set for a small molecule-protein interaction to illustrate the outputs of an SPR analysis.
Cell-Based Target Engagement Assays and Functional Readouts (e.g., receptor phosphorylation assays)
While biophysical methods like ITC and SPR confirm direct binding, cell-based assays are crucial to verify that a compound like DMPQ Dihydrochloride can reach and interact with its intended target in a complex cellular environment. sdu.dknih.gov These assays provide a more physiologically relevant measure of a compound's potential efficacy. nih.gov
Detailed Research Findings: Target engagement assays confirm that a drug binds to its intended target within a living cell. mit.edu This is a critical step, as compounds that show high affinity in biochemical assays may be inactive in cells due to poor permeability or instability. sdu.dknih.gov One common method is the Cellular Thermal Shift Assay (CETSA), which relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.
Following the confirmation of target engagement, functional readout assays are employed to measure the downstream consequences of this binding. If DMPQ Dihydrochloride is designed to inhibit a specific receptor kinase, a receptor phosphorylation assay would be a relevant functional readout. In such an assay, cells are treated with the compound and then stimulated to activate the receptor. The level of receptor phosphorylation is then measured, typically via methods like Western blotting or ELISA, to determine if the compound effectively blocks the receptor's signaling activity.
For checkpoint inhibitors, for example, it has been shown that directly measuring the inhibition of the receptor-ligand interaction can be more informative than simply measuring target engagement (receptor occupancy), especially when the relative concentrations of the target and its ligand vary significantly. nih.gov This highlights the importance of choosing a functional assay that closely reflects the drug's mechanism of action.
Example of a Cell-Based Receptor Phosphorylation Assay Output
| Compound Concentration | % Inhibition of Receptor Phosphorylation |
|---|---|
| 1 nM | 15% |
| 10 nM | 45% |
| 100 nM | 85% |
This table illustrates how data from a receptor phosphorylation assay might be presented, showing a dose-dependent inhibition by a hypothetical compound.
Methodological Frameworks for Addressing Discrepancies in Biological Activity Data for DMPQ Dihydrochloride Derivatives
In the process of drug discovery and lead optimization, it is common to encounter discrepancies in the biological activity data for a series of related compounds, such as derivatives of DMPQ Dihydrochloride. These inconsistencies can arise from various sources, including differences in experimental conditions, assay variability, or inconsistencies in the chemical structures reported in different databases. sdu.dkarxiv.org Establishing a robust methodological framework to address these issues is essential for making sound decisions in a research program.
A key challenge is that information about a single compound may be spread across multiple databases, and the chemical structures themselves may not be consistent. nih.govresearchgate.net A systematic approach to reconcile these differences is crucial. One proposed framework involves creating an "identifier graph" that connects the various database entries for a compound, providing a more complete picture of the available information. arxiv.orgresearchgate.net
The framework for addressing discrepancies in biological activity should be multi-faceted and systematic:
Data and Structural Integrity Verification : The first step is to ensure the integrity and consistency of the data. This involves:
Structural Reconciliation : Using computational tools like StructRecon to resolve inconsistencies in chemical structures across different databases. arxiv.orgnih.govresearchgate.net This process involves standardizing the representation of molecules to enable accurate comparisons.
Cross-Database Validation : Traversing the links between databases (e.g., PubChem, ChEBI) to build a comprehensive profile for each derivative and identify any conflicting information. nih.gov
Standardized Experimental Protocols : To minimize variability, all derivatives should be tested under rigorously standardized assay conditions. This includes consistent cell lines, passage numbers, reagent sources, and instrument settings.
Orthogonal Assay Confirmation : When a discrepancy is identified, the biological activity should be confirmed using an orthogonal assay. This means using a different technology or method that measures the same biological endpoint but is based on a different principle. For example, if an initial screen was a cell viability assay, a discrepancy could be investigated with a direct measure of target inhibition, like a receptor phosphorylation assay.
Bioactivity-Based Molecular Networking : This approach integrates chemical and biological data. By mapping bioactivity scores onto molecular networks generated from mass spectrometry data, it is possible to identify which specific molecules within a complex mixture or series of fractions are responsible for the observed biological effect. nih.govacs.org This can help to de-convolute complex results and pinpoint the most active derivatives.
Principle of Parsimony (Occam's Razor) : When faced with competing explanations for inconsistent data, the simplest explanation that is consistent with all available evidence is often preferred. wikipedia.org However, in biology, where systems are complex and not always optimal, this principle should be applied with caution. wikipedia.org It serves as a useful heuristic to guide hypothesis generation but should not override empirical evidence.
By implementing such a framework, researchers can systematically investigate and resolve discrepancies, leading to a more reliable understanding of the structure-activity relationships within a series of DMPQ Dihydrochloride derivatives and facilitating the selection of the most promising candidates for further development.
Future Directions and Emerging Research Avenues for Dmpq Dihydrochloride
Discovery and Validation of Novel Molecular Targets Beyond PDGFRβ
While the primary activity of DMPQ Dihydrochloride (B599025) is the potent inhibition of PDGFRβ, a comprehensive understanding of its full interaction profile within the human proteome is essential for uncovering new therapeutic applications and de-risking potential off-target effects. rndsystems.com The discovery of novel molecular targets is a critical avenue for drug repositioning and identifying new mechanisms of action. nih.gov Modern drug discovery increasingly combines phenotypic screening with target-led approaches to identify and validate new drug-target interactions. nih.gov
Future research should focus on systematic screening to identify additional binding partners. This can be achieved through a variety of established and innovative techniques:
Affinity Chromatography-Mass Spectrometry: Using immobilized DMPQ Dihydrochloride as bait to capture interacting proteins from cell lysates, followed by identification with mass spectrometry.
Chemical Proteomics: Employing clickable or photo-activatable probes derived from the DMPQ scaffold to covalently label binding proteins directly in living cells.
Kinase Profiling Panels: Screening DMPQ Dihydrochloride against large panels of recombinant kinases to empirically determine its selectivity and identify any previously unknown kinase targets.
Computational Target Prediction: Using the chemical structure of DMPQ Dihydrochloride to screen against structural databases of proteins to predict potential binding interactions, which can then be validated experimentally.
The validation of any newly identified targets is a crucial subsequent step, requiring rigorous pharmacological and biological testing to confirm the functional consequence of the drug-target interaction. nih.govmanuscriptpoint.com
Table 1: Potential Approaches for Novel Target Discovery
| Methodology | Description | Potential Outcome for DMPQ Dihydrochloride |
|---|---|---|
| Chemical Proteomics | Uses modified compound probes to identify direct binding partners in a biological system. | Unbiased identification of on-target and off-target interactions in a cellular context. |
| Kinase-wide Selectivity Screening | Tests the compound against a large panel of known kinases to measure inhibitory activity. | Reveals a comprehensive selectivity profile and identifies potential secondary kinase targets. |
| Phenotypic Screening with Genetic Knockdown | Identifies cellular phenotypes affected by the compound and uses RNAi/CRISPR to pinpoint the responsible target. | Links a specific biological effect of the compound to a novel, functionally relevant target. |
| Computational Docking | Uses computer models to predict binding of the compound to various protein structures. | Generates a list of hypothetical targets for subsequent experimental validation. |
Rational Design of Next-Generation DMPQ Dihydrochloride Analogues with Improved Mechanistic Profiles
Rational drug design leverages structural and mechanistic information to create new molecules with enhanced properties. stonybrookmedicine.edu For DMPQ Dihydrochloride, the goal is to design next-generation analogues that may offer improved potency, greater selectivity, optimized pharmacokinetic properties, or novel mechanisms of action. nih.gov This process involves making targeted chemical modifications to the core scaffold of 5,7-Dimethoxy-3-(4-pyridinyl)quinoline (B142713). nih.govmdpi.com
Key strategies for rational design could include:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with systematic modifications to different parts of the molecule (the quinoline (B57606) core, the methoxy (B1213986) groups, and the pyridine (B92270) ring) and testing their activity against PDGFRβ and other targets. This helps to identify which chemical features are critical for activity. nih.gov
Structure-Based Design: Using the crystal structure of PDGFRβ (or other identified targets) in complex with an inhibitor to guide the design of new analogues that can form more optimal interactions with the binding site. stonybrookmedicine.eduresearchgate.net
Fragment-Based Drug Discovery: Deconstructing the DMPQ Dihydrochloride molecule into key chemical fragments and identifying how each contributes to binding. These fragments can then be optimized or combined with new chemical moieties to build novel inhibitors.
The objective is to develop compounds with a superior profile, such as dual-target inhibitors or analogues with fine-tuned selectivity to minimize off-target effects. nih.gov
Table 2: Strategies for Designing Next-Generation Analogues
| Design Strategy | Objective | Example Modification to DMPQ Scaffold |
|---|---|---|
| Improve Potency | Increase binding affinity for the primary target (PDGFRβ). | Modify substituents to enhance hydrogen bonding or hydrophobic interactions in the ATP-binding pocket. |
| Enhance Selectivity | Reduce binding to other kinases or off-targets. | Alter the conformation of the molecule to exploit unique structural differences between target and off-target proteins. |
| Optimize Pharmacokinetics | Improve absorption, distribution, metabolism, and excretion (ADME) properties. | Add polar groups to increase solubility or modify metabolic soft spots to increase stability. |
| Develop Novel Activity | Engage a new target or create a multi-target compound. | Hybridize the DMPQ scaffold with a pharmacophore known to inhibit another disease-relevant target. nih.gov |
Application of Advanced Omics Technologies to Elucidate Comprehensive Biological Responses and Off-Target Mechanisms
Omics technologies provide a high-throughput, systems-level view of molecular changes within a biological system in response to a drug. nih.govmdpi.com Applying these technologies to DMPQ Dihydrochloride would offer an unbiased and comprehensive picture of its cellular impact beyond its known inhibition of PDGFRβ. nih.govcellbiopharm.com
Genomics and Transcriptomics: DNA microarrays or RNA-sequencing can reveal how DMPQ Dihydrochloride alters gene expression. This can confirm the downstream effects of PDGFRβ inhibition and uncover unexpected pathway modulations, providing clues to off-target effects or novel mechanisms. nih.gov
Proteomics: Techniques like mass spectrometry-based proteomics can quantify changes in protein levels and post-translational modifications (e.g., phosphorylation) following treatment. mdpi.com This provides a direct readout of the signaling pathways affected by the compound.
Metabolomics and Lipidomics: By analyzing the global profile of metabolites and lipids, researchers can understand how DMPQ Dihydrochloride impacts cellular metabolism and signaling lipid networks. nih.govunimi.it This is particularly relevant as metabolic reprogramming is a hallmark of many diseases.
Integrating these multi-omics datasets can provide a holistic understanding of the compound's mechanism of action, identify biomarkers of response, and predict potential toxicities. mdpi.comnih.gov
Table 3: Application of Omics Technologies to DMPQ Dihydrochloride Research
| Omics Field | Technology | Research Question Addressed |
|---|---|---|
| Transcriptomics | RNA-Sequencing | Which gene expression networks are modulated by the compound? |
| Proteomics | Mass Spectrometry (Phosphoproteomics) | What is the global impact on cellular phosphorylation and kinase signaling? |
| Metabolomics | LC-MS/GC-MS | How does the compound alter cellular metabolism and bioenergetics? |
| Multi-Omics Integration | Bioinformatics & Systems Biology | What are the comprehensive molecular pathways and networks perturbed by DMPQ Dihydrochloride? nih.gov |
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling of Compound Activity and Interaction
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the analysis of vast and complex datasets to make predictions about a compound's behavior. nih.govmdpi.commdpi.com For DMPQ Dihydrochloride and its future analogues, AI/ML can be applied in several ways:
Predictive Activity and Toxicity Modeling: ML models can be trained on large chemical and biological datasets to predict the activity, selectivity, and potential toxicity of newly designed analogues based solely on their chemical structure, accelerating the design-test-learn cycle. nih.govnih.govbroadinstitute.org
Pharmacokinetic Prediction: AI algorithms can model a compound's ADME properties, helping to prioritize analogues with favorable drug-like characteristics for synthesis and experimental testing. nih.govmdpi.com
Target Prediction and Polypharmacology: By analyzing the structural features of DMPQ Dihydrochloride and comparing them to databases of known drug-target interactions, AI can predict potential off-targets or new therapeutic targets. researchgate.net
Biomarker Discovery: ML can analyze omics data from compound-treated cells or clinical samples to identify complex molecular signatures that predict response or resistance to treatment.
Table 4: AI and Machine Learning in DMPQ Dihydrochloride Development
| AI/ML Application | Methodology | Purpose |
|---|---|---|
| QSAR Modeling | Quantitative Structure-Activity Relationship | Predict biological activity of new analogues based on chemical structure. nih.gov |
| Deep Learning | Graph Neural Networks, Convolutional Neural Networks | Predict toxicity, protein binding, and metabolic stability from molecular graphs. nih.gov |
| Natural Language Processing | Analysis of scientific literature | Mine existing research to hypothesize new drug-gene-disease connections. |
| Ensemble Models | Combining multiple predictive models | Improve the accuracy of pharmacokinetic and pharmacodynamic predictions. mdpi.com |
Exploration of DMPQ Dihydrochloride in Emerging Disease Research Areas (e.g., fibrosis, neuroinflammation)
The known mechanism of DMPQ Dihydrochloride as a PDGFRβ inhibitor strongly suggests its potential utility in disease areas where this signaling pathway is a key driver of pathology. rndsystems.com Two prominent and emerging areas are fibrosis and neuroinflammation.
Fibrosis: PDGFRβ signaling is a well-established driver of fibroblast activation and proliferation, which leads to the excessive deposition of extracellular matrix characteristic of fibrotic diseases in organs like the lungs, liver, and kidneys. nih.gov Investigating the anti-fibrotic potential of DMPQ Dihydrochloride in preclinical models of idiopathic pulmonary fibrosis (IPF) or liver fibrosis is a logical next step. clinicaltrials.govnih.gov Research could focus on its ability to reduce collagen deposition, inhibit fibroblast-to-myofibroblast transition, and restore normal tissue architecture.
Neuroinflammation: The role of inflammation in the central nervous system (CNS) is increasingly recognized as a critical component of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govmdpi.com Microglia and astrocytes, key immune cells in the brain, express PDGF receptors. nih.gov Dysregulated PDGFR signaling can contribute to the pro-inflammatory activation of these cells. Therefore, exploring whether DMPQ Dihydrochloride can modulate microglia and astrocyte activity, reduce the production of pro-inflammatory cytokines, and provide neuroprotection in models of neuroinflammation is a promising research avenue. nih.govfrontiersin.org
Table 5: Potential Therapeutic Indications for Investigation
| Disease Area | Rationale for Exploration | Key Experimental Readouts |
|---|---|---|
| Idiopathic Pulmonary Fibrosis (IPF) | PDGFRβ is a key mediator of fibroblast activation and lung scarring. nih.gov | Reduction in collagen deposition; improved lung function in animal models. |
| Liver Fibrosis | Inhibition of hepatic stellate cell activation via PDGFRβ blockade. | Decreased liver enzyme levels; reduced histological signs of fibrosis. |
| Neurodegenerative Diseases | PDGFRβ is expressed on glial cells and may modulate neuroinflammatory responses. nih.govmdpi.com | Reduced microglial activation; lower levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the brain. nih.gov |
| Glioblastoma | PDGFR signaling is often aberrantly activated in brain tumors. | Inhibition of tumor cell proliferation and angiogenesis in preclinical cancer models. |
Q & A
Q. What is the primary mechanism of action of DMPQ dihydrochloride in PDGFRβ inhibition?
DMPQ dihydrochloride selectively inhibits human vascular β-type platelet-derived growth factor receptor tyrosine kinase (PDGFRβ) by competitively binding to the ATP-binding site, stabilizing the inactive conformation of the receptor. Its IC50 for PDGFRβ is 80 nM, with >100-fold selectivity over EGFR, PKA, PKC, and erbB2 . Methodologically, kinase profiling assays (e.g., radiometric or fluorescence-based) are recommended to confirm specificity, using recombinant kinases under standardized ATP concentrations.
Q. How should researchers prepare stable stock solutions of DMPQ dihydrochloride for in vitro studies?
Based on its molecular weight (339.22 g/mol), stock solutions are prepared by dissolving lyophilized powder in sterile water. For example:
Q. What experimental controls are critical when assessing DMPQ dihydrochloride’s selectivity?
Include (1) a vehicle control (e.g., water or DMSO matched to the solvent volume), (2) a positive control (e.g., known PDGFRβ inhibitor), and (3) off-target kinase panels (e.g., EGFR, PKA) to validate selectivity claims. Use dose-response curves (e.g., 1 nM–10 µM) to confirm IC50 consistency across replicates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for DMPQ dihydrochloride across studies?
Discrepancies may arise from batch-specific hydration levels, assay conditions (e.g., ATP concentration), or cell models (e.g., primary vs. immortalized cells). To address this:
Q. What are optimal strategies for combining DMPQ dihydrochloride with other pathway inhibitors in mechanobiology studies?
In studies like Srinivasan (2018), DMPQ was used with CD44-mediated PDGFR signaling modulators to investigate substrate stiffness effects on stem cell differentiation. For combinatorial approaches:
Q. How can researchers optimize DMPQ dihydrochloride dosing for in vivo efficacy while minimizing toxicity?
Pharmacokinetic studies in rodent models suggest:
- Solubility : Administer via aqueous carriers (e.g., saline) due to its high water solubility (up to 100 mM).
- Dosing frequency : BID (twice daily) regimens maintain PDGFRβ inhibition >80% in vascular tissues.
- Toxicity screening : Monitor organ weights and serum creatinine to assess renal clearance .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-response data from DMPQ dihydrochloride experiments?
Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate IC50. For high-throughput screens, apply Z-factor validation to exclude outliers. Report Hill slopes to assess cooperativity in inhibitor binding .
Q. How should researchers document batch-to-batch variability in DMPQ dihydrochloride activity?
Maintain a lab notebook with:
- Batch-specific CoAs : Track molecular weight and purity (>99%).
- Solubility tests : Record precipitation thresholds in different buffers.
- Positive control consistency : Compare inhibition rates across batches using a reference kinase assay .
Methodological Challenges
Q. What are common pitfalls in studying long-term PDGFRβ inhibition with DMPQ dihydrochloride?
Q. How can researchers validate PDGFRβ-specific effects when using DMPQ dihydrochloride in complex cellular systems?
Employ CRISPR/Cas9 PDGFRβ-knockout cell lines as a negative control. Compare transcriptomic profiles (RNA-seq) between wild-type and knockout cells treated with DMPQ to isolate off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
